![molecular formula C10H11BrO B1273615 2-Bromo-3-(4-methoxyphenyl)-1-propene CAS No. 90968-62-0](/img/structure/B1273615.png)
2-Bromo-3-(4-methoxyphenyl)-1-propene
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Overview
Description
The compound "2-Bromo-3-(4-methoxyphenyl)-1-propene" is a brominated propene derivative with a methoxyphenyl group. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of the bromine atom and the methoxyphenyl group suggests that this compound could be an intermediate in organic synthesis or have interesting electronic properties.
Synthesis Analysis
The synthesis of related brominated compounds has been reported in the literature. For instance, a natural product with a similar brominated and methoxyphenyl structure was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another related compound, 2-bromo-6-methoxynaphthalene, has been synthesized using various methods, including methylation with dimethyl sulfate and a site-directed nuclear bromination by two-phase electrolysis . These methods highlight the versatility in synthesizing brominated aromatic compounds, which could be applicable to the synthesis of "2-Bromo-3-(4-methoxyphenyl)-1-propene."
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure and stereochemistry of a compound with a similar bromo-propylidene group were determined by X-ray analysis, revealing the presence of both E and Z isomers in the crystal . The dihedral angles between the planes of the substituent groups in these molecules have been measured, providing insight into the conformational preferences of such compounds .
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions due to the reactivity of the bromine atom. For instance, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . This type of reaction could be relevant for further functionalization of "2-Bromo-3-(4-methoxyphenyl)-1-propene."
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of substituents such as methoxy groups and bromine atoms. These substituents can affect the compound's boiling point, solubility, and stability. The electronic properties, such as bandgap energies and electrophilic sites, can be analyzed using computational methods like density functional theory, as demonstrated in the study of a similar 1-phenyl-3-(4-methoxyphenyl)-2-propenone compound . Additionally, the biological activity of these compounds can be evaluated through antimicrobial studies, as seen with a synthesized dihydropyrimidinone derivative .
Scientific Research Applications
1. Regiochemistry in Nucleophilic Attack
Research by Organ, Arvanitis, and Hynes (2003) explores the regiochemistry of nucleophilic attack on 2-halo pi-allyl complexes. They found that 2,3-Dibromo-1-propene, a related compound, when ionized under palladium catalysis, generates a complex which can alkylate with malonate nucleophile. This study provides insights into the chemical behavior and potential reactions involving 2-Bromo-3-(4-methoxyphenyl)-1-propene (Organ, Arvanitis, & Hynes, 2003).
2. Tetrahydropyranyl Protecting Group
Horning, Kavadias, and Muchowski (1970) discuss the use of 3-Bromo-2-(tetrahydropyran-2-yloxy)propene as a masked acetonyl bromide, a variant of the compound of interest. This research highlights the utility of such compounds in synthetic chemistry, particularly in protecting group strategies (Horning, Kavadias, & Muchowski, 1970).
3. Inhibitors of Dopamine Beta-hydroxylase
Colombo, Rajashekhar, Giedroc, and Villafranca (1984) found that 2-bromo-3-(p-hydroxyphenyl)-1-propene is a substrate and inhibitor of dopamine beta-hydroxylase. This indicates potential pharmacological applications, especially in the context of neurological functions and disorders (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
4. Ground State Geometric Parameters and Charge Density Distributions
Hameed (2006) conducted a theoretical study on the electronic structure of chalcone derivatives, including 3-(4-bromophenyl)-1-(4-methoxyphenyl)-2-propene-1-one. This research is crucial for understanding the electronic properties and potential applications in material science (Hameed, 2006).
5. Bromophenol Derivatives from Red Algae
Zhao et al. (2004) isolated various bromophenol derivatives, including compounds structurally similar to 2-Bromo-3-(4-methoxyphenyl)-1-propene, from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against human cancer cell lines and microorganisms, suggesting potential biomedical applications (Zhao et al., 2004).
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-4-methoxyacetophenone have been used as alkylating agents , suggesting that the compound might interact with nucleophilic sites in biological molecules.
Mode of Action
As an alkylating agent, 2-Bromo-3-(4-methoxyphenyl)-1-propene could potentially interact with its targets by transferring its alkyl group. This can result in the modification of the target molecule, potentially altering its function .
Biochemical Pathways
Alkylating agents generally interfere with dna replication and transcription by alkylating nucleotides, which can disrupt cellular processes .
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFNFJGDWNXZAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373714 |
Source
|
Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-methoxyphenyl)-1-propene | |
CAS RN |
90968-62-0 |
Source
|
Record name | 2-Bromo-3-(4-methoxyphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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